1-(4-(4-Bromophenylazo)phenyl)aziridine
Description
1-(4-(4-Bromophenylazo)phenyl)aziridine is a synthetic aziridine derivative characterized by a bromophenylazo group (-N=N-C₆H₄Br) attached to a phenyl-substituted aziridine ring. The compound’s structure combines the strained three-membered aziridine ring with an azo linkage, which confers unique electronic and steric properties. Aziridines are known for their high reactivity due to ring strain, enabling alkylation reactions with biological macromolecules like DNA .
Properties
CAS No. |
145764-91-6 |
|---|---|
Molecular Formula |
C14H12BrN3 |
Molecular Weight |
302.17 g/mol |
IUPAC Name |
[4-(aziridin-1-yl)phenyl]-(4-bromophenyl)diazene |
InChI |
InChI=1S/C14H12BrN3/c15-11-1-3-12(4-2-11)16-17-13-5-7-14(8-6-13)18-9-10-18/h1-8H,9-10H2 |
InChI Key |
KSGKOILCMAOPBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-(4-Bromophenylazo)phenyl)aziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines and amino alcohols. In this method, an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring .
Another method involves the addition of nitrenes to alkenes. Nitrenes can be generated through photolysis or thermolysis of organic azides, or in situ from iodosobenzene diacetate and sulfonamides .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures. Another industrial method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Bromophenylazo)phenyl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the aziridine ring to other functional groups.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of aziridine N-oxides, while reduction can produce amines .
Scientific Research Applications
1-(4-(4-Bromophenylazo)phenyl)aziridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(4-Bromophenylazo)phenyl)aziridine involves its interaction with molecular targets through its aziridine ring. The ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Aziridine Derivatives
Reactivity and Chemical Properties
- Aziridine Ring Reactivity : The unsubstituted aziridine in the target compound is more reactive than methyl-substituted analogues (e.g., RSU-1131, RSU-1150), as alkylation reduces ring strain and nucleophilic attack efficiency .
- Azo Group Stability : The bromophenylazo group may undergo photochemical or reductive cleavage, unlike nitroimidazole or methoxyphenyl groups in analogues.
- Electrochemical Reduction : During anaerobic conditions, nitroimidazole-aziridines exhibit combined alkylation and nitro-reduction effects, whereas the target compound’s azo group may act as an electron sink, altering redox behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
